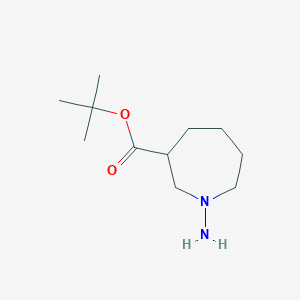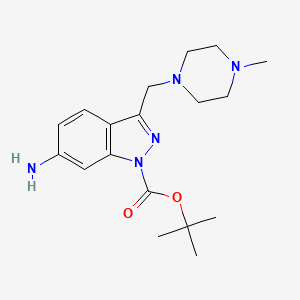
Oxazole-2-carboxylic acid, sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxazole-2-carboxylic acid, sodium salt is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-2-carboxylic acid, sodium salt typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) as a key reagent . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation reactions . Another method involves the condensation of aromatic aldehydes with 2-aminophenols, catalyzed by various catalysts, including magnetic nanocatalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using eco-friendly catalytic systems. Magnetic nanocatalysts have been reported to be efficient and easily recoverable, making them suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole-2-carboxylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced derivatives.
Substitution: Substitution reactions, such as N-alkylation, can produce quaternary oxazole salts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and alkylating agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
Oxazole-2-carboxylic acid, sodium salt has numerous scientific research applications, including:
Wirkmechanismus
The mechanism of action of oxazole-2-carboxylic acid, sodium salt involves its interaction with specific molecular targets and pathways. The oxazole ring enables the compound to bind with a wide range of receptors and enzymes through non-covalent interactions . This binding can modulate various biological activities, leading to its diverse pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to oxazole-2-carboxylic acid, sodium salt include:
Isoxazole derivatives: These compounds have a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms.
Thiazole derivatives: Thiazoles contain a sulfur atom instead of oxygen, leading to different chemical and biological properties.
Benzoxazole derivatives: These compounds have a fused benzene ring, which can enhance their stability and biological activity.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This structural feature allows for diverse chemical modifications and enhances its potential for various applications in medicinal chemistry and industrial processes .
Eigenschaften
Molekularformel |
C4H3NNaO3+ |
|---|---|
Molekulargewicht |
136.06 g/mol |
IUPAC-Name |
sodium;1,3-oxazole-2-carboxylic acid |
InChI |
InChI=1S/C4H3NO3.Na/c6-4(7)3-5-1-2-8-3;/h1-2H,(H,6,7);/q;+1 |
InChI-Schlüssel |
DAMOVWVGBYVXET-UHFFFAOYSA-N |
Kanonische SMILES |
C1=COC(=N1)C(=O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



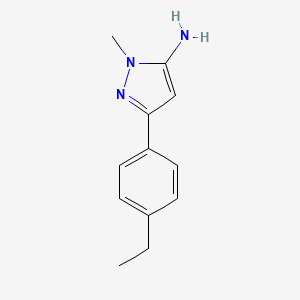
![(1R,2S)-2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B12446290.png)
![2-Bromo-1-({4-[(2-bromo-4,5-dichloroimidazol-1-YL)methyl]-2,5-dimethoxyphenyl}methyl)-4,5-dichloroimidazole](/img/structure/B12446294.png)
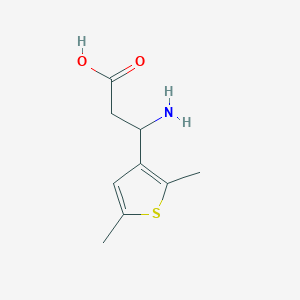

![2-[(4,6,7-Trimethylquinazolin-2-yl)sulfanyl]ethanol](/img/structure/B12446306.png)
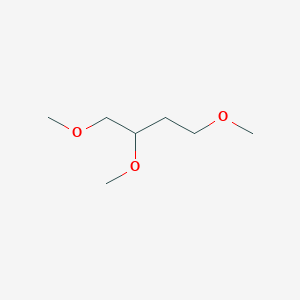
![5-(2-Methoxyphenyl)-3-[(4-methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole-2-thione](/img/structure/B12446314.png)

